molecular formula C17H23BFNO4 B8535607 prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 1454682-73-5

prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B8535607
CAS No.: 1454682-73-5
M. Wt: 335.2 g/mol
InChI Key: FIWVEQLUJUBBPG-UHFFFAOYSA-N
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Description

prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a complex organic compound that features a combination of fluorine, boron, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, the precursor compounds undergo a nucleophilic substitution reaction to introduce the boron-containing group. This is followed by a second substitution reaction to attach the fluorine and carbamate groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Due to its potential biological activity, it is explored for use in drug development and cancer treatment.

    Industry: It is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s affinity for certain biological targets, while the boron-containing group can participate in unique chemical interactions. These interactions can modulate biological pathways and lead to specific therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to its combination of fluorine, boron, and carbamate groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .

Properties

CAS No.

1454682-73-5

Molecular Formula

C17H23BFNO4

Molecular Weight

335.2 g/mol

IUPAC Name

prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C17H23BFNO4/c1-10(2)22-15(21)20-14-9-12(11(3)8-13(14)19)18-23-16(4,5)17(6,7)24-18/h8-9H,1H2,2-7H3,(H,20,21)

InChI Key

FIWVEQLUJUBBPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)NC(=O)OC(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (5.0 g, 19.91 mmol) and isopropenyl chloroformate (2.40 mL, 21.90 mmol) in EtOAc (60 mL) and saturated aqueous NaHCO3 (60 mL) and stir at RT for 6 h. Separate the layers, extract the aqueous layer with EtOAc (2×), wash the combined organics with brine, dry over Na2SO4 and concentrate to obtain the title compound. Use for the next reaction without further purification (assuming 100% yield). MS (m/z): 336.2 (M+1).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

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